molecular formula C15H13N3O3S2 B8351750 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide

4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide

Cat. No. B8351750
M. Wt: 347.4 g/mol
InChI Key: WBGZPVBYQRQIKD-UHFFFAOYSA-N
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Patent
US08492403B2

Procedure details

To a solution of 4-acetamidonaphthalene-1-sulfonyl chloride (3.69 g, 2.42 mmol) and pyridine (2 ml) was added 2-aminothiazole (0.24 g, 2.42 mmol). This mixture was stirred at RT for 72 h. Purification via silica gel chromatography (first using 2% MeOH in CH2Cl2 to wash out remaining amine, then using 8% MeOH in CH2Cl2) gave N-[4-(thiazol-2-ylsulfamoyl)-naphthalen-1-yl]-acetamide (0.48 g, 57%). LC/MS (10-99% CH3CN), M/Z: M+1 obs=348.10; tR=1.78 min.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([S:15](Cl)(=[O:17])=[O:16])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[NH2:19][C:20]1[S:21][CH:22]=[CH:23][N:24]=1>N1C=CC=CC=1>[S:21]1[CH:22]=[CH:23][N:24]=[C:20]1[NH:19][S:15]([C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=1)(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
0.24 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at RT for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography (
WASH
Type
WASH
Details
to wash

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
S1C(=NC=C1)NS(=O)(=O)C1=CC=C(C2=CC=CC=C12)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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